2-Bromo-4-fluorobenzoic acid
Overview
Description
2-Bromo-4-fluorobenzoic acid is an organic compound with the molecular formula C7H4BrFO2. It is a halogenated benzoic acid derivative, characterized by the presence of both bromine and fluorine atoms on the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Synthetic Routes and Reaction Conditions:
Bromination of 4-fluorobenzoic acid: One common method involves the bromination of 4-fluorobenzoic acid using bromine or bromine-containing reagents.
Oxidation of 2-bromo-4-fluorotoluene: Another method involves the oxidation of 2-bromo-4-fluorotoluene to convert the methyl group into a carboxylic acid group.
Industrial Production Methods:
- Industrial production often employs the bromination route due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 2-bromo-4-fluorobenzyl alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be further oxidized to form 2-bromo-4-fluorobenzoyl chloride using oxidizing agents such as thionyl chloride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Thionyl chloride or oxalyl chloride in the presence of a base like pyridine.
Major Products:
N-phenyl-4-fluoro-anthranilic acid: Formed by amination with aniline.
2-bromo-4-fluorobenzamide: Formed by reaction with ammonia.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as 4-bromo-2-fluorobenzoic acid, have been reported to target sterol 14α-demethylase (cyp51), a key enzyme in the biosynthesis of ergosterol, an essential component of the cell membranes of pathogenic organisms .
Mode of Action
It is known that the compound can be used in the synthesis of various other compounds . For instance, it can react with aniline to yield N-phenyl-4-fluoro-anthranilic acid .
Biochemical Pathways
The compound is used in the synthesis of various other compounds, suggesting it may play a role in several biochemical reactions .
Pharmacokinetics
Its solubility in water and methanol suggests that it may have good bioavailability.
Result of Action
It is used in the synthesis of various other compounds, suggesting it may have a broad range of potential effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-fluorobenzoic acid. For instance, it is soluble in water and methanol , suggesting that its action may be influenced by the solvent environment. Additionally, it should be stored in a cool place, in a tightly closed container, in a dry and well-ventilated place, and it is incompatible with oxidizing agents .
Biochemical Analysis
Biochemical Properties
2-Bromo-4-fluorobenzoic acid is involved in various biochemical reactions. It is used in the synthesis of compounds such as 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one and 2-bromo-4-fluorobenzamide
Cellular Effects
It is known that the compound has certain toxicity and can cause skin irritation, serious eye irritation, and may cause respiratory irritation
Molecular Mechanism
It is known to participate in the synthesis of various compounds
Temporal Effects in Laboratory Settings
It is known that the compound is a solid and has a melting point of 172-176 °C (lit.)
Metabolic Pathways
It is known that the compound is used in the synthesis of various compounds
Scientific Research Applications
2-Bromo-4-fluorobenzoic acid is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
4-Bromo-2-fluorobenzoic acid: Similar in structure but with different positional isomerism.
2-Bromo-4-chlorobenzoic acid: Contains chlorine instead of fluorine, leading to different reactivity and applications.
2-Fluoro-4-nitrobenzoic acid: Contains a nitro group instead of bromine, which significantly alters its chemical properties.
Uniqueness:
Properties
IUPAC Name |
2-bromo-4-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKPMLZRLKTDQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00905622 | |
Record name | 2-Bromo-4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00905622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006-41-3 | |
Record name | 2-Bromo-4-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00905622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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